1-[4-(Aminomethyl)phenyl]piperidin-2-one

Medicinal Chemistry ADME Building Block

Choose this para-substituted piperidin-2-one for CNS drug discovery. XLogP3 0.6 & TPSA 46.3 Ų align with CNS drug space. Validated DPP-IV pharmacophore enables rapid SAR library synthesis. Orthogonal amine/lactam bifunctional reactivity—not found in monofunctional building blocks—allows simultaneous conjugation and H-bond modulation. Specify CAS 444002-98-6; minor substitution changes cause >1000-fold potency shifts.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 444002-98-6
Cat. No. B2573434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminomethyl)phenyl]piperidin-2-one
CAS444002-98-6
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
InChIKeyIGFLLQNIGPBMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6): A Piperidinone Building Block for Medicinal Chemistry


1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6) is a synthetic organic compound belonging to the piperidinone class. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol [1]. It is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting various biological pathways [2].

Why 1-[4-(Aminomethyl)phenyl]piperidin-2-one Cannot Be Casually Replaced by Other Aminopiperidines


The precise substitution pattern of 1-[4-(Aminomethyl)phenyl]piperidin-2-one is critical for its unique properties. Simple substitutions with other aminopiperidines or piperidinones are not scientifically sound due to significant differences in physicochemical properties and biological outcomes. For example, the presence of the para-substituted phenyl ring and the specific location of the aminomethyl group dictate its molecular interactions, as evidenced by the structure-activity relationships (SAR) in related aminomethyl-piperidone series, where minor modifications lead to a >1000-fold difference in potency against targets like DPP-IV [1]. Furthermore, the specific scaffold imparts a distinct electronic and steric profile that is not replicated by simpler building blocks like 4-(aminomethyl)piperidine [2].

Quantitative Differentiation Guide for 1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6)


Physicochemical Profile vs. 4-(Aminomethyl)piperidine: Lipophilicity and Permeability

The target compound, 1-[4-(Aminomethyl)phenyl]piperidin-2-one, demonstrates a significantly higher calculated lipophilicity (XLogP3 = 0.6) compared to the simpler analog 4-(aminomethyl)piperidine (XLogP3 = -0.1) [1][2]. This difference is due to the addition of a phenyl ring and a carbonyl group in the target compound.

Medicinal Chemistry ADME Building Block

Molecular Complexity and Topological Polar Surface Area (TPSA)

The target compound has a Topological Polar Surface Area (TPSA) of 46.3 Ų [1]. This is distinct from simpler piperidine analogs, such as piperidine itself (TPSA = 12.0 Ų), and is a result of its unique combination of functional groups [2]. This specific TPSA value provides a balanced profile, allowing for some hydrogen bonding without severely limiting membrane permeability.

Medicinal Chemistry Property Calculation Drug Design

Potential for DPP-IV Inhibition Based on Class-Level SAR

As an aminomethyl-piperidone, the target compound belongs to a chemical class where potent inhibition of Dipeptidyl Peptidase IV (DPP-IV) has been demonstrated. An optimized analog in this class, compound 12v, showed excellent in vitro potency and selectivity for DPP-IV over other serine proteases [1]. While direct assay data for this specific compound is not available in the public domain, its core scaffold is a validated pharmacophore for this therapeutic target.

Type 2 Diabetes DPP-IV Inhibitor Structure-Activity Relationship

Synthetic Utility: Orthogonal Functional Group Reactivity

The compound possesses a free primary amine group (on the aminomethyl moiety) which is orthogonal to the amide nitrogen of the piperidin-2-one ring. This allows for selective functionalization via the primary amine without affecting the lactam ring . In contrast, simpler aminopiperidines like 4-(aminomethyl)piperidine lack the lactam functionality, which is itself a useful motif in medicinal chemistry.

Organic Synthesis Chemical Biology Bioconjugation

Optimal Application Scenarios for 1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6)


Synthesis of CNS-Penetrant Drug Candidates

Due to its favorable calculated lipophilicity (XLogP3 = 0.6) and moderate Topological Polar Surface Area (TPSA = 46.3 Ų), this compound is a superior building block for synthesizing potential drug candidates intended for central nervous system (CNS) targets [1]. Its physicochemical profile is more aligned with CNS drug space compared to more polar analogs, making it a strategic starting point for medicinal chemists.

Generation of Focused Libraries for DPP-IV and Related Serine Proteases

The aminomethyl-piperidone core is a validated pharmacophore for DPP-IV inhibition [2]. Using this specific building block enables the rapid generation of focused chemical libraries for structure-activity relationship (SAR) studies around this target. This is a more efficient and strategically sound approach than using generic piperidine building blocks that lack the essential structural features for target engagement.

Bifunctional Linker for Bioconjugation and Chemical Probe Synthesis

The orthogonal reactivity of the primary amine and the cyclic amide (piperidin-2-one) makes this compound a versatile bifunctional linker . It can be used to conjugate small molecules to larger biomolecules or solid supports via the amine, while the lactam can serve as a hydrogen bond acceptor/donor or a handle for further functionalization. This dual functionality is not available in simpler, monofunctional building blocks.

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